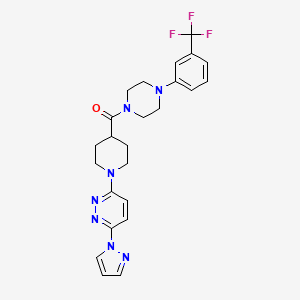

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

説明

This compound is a structurally complex small molecule featuring a pyridazine core substituted with a 1H-pyrazole group at the 6-position. The pyridazine ring is linked to a piperidine moiety at the 3-position, which is further connected via a methanone bridge to a piperazine ring bearing a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry .

特性

IUPAC Name |

[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N7O/c25-24(26,27)19-3-1-4-20(17-19)31-13-15-33(16-14-31)23(35)18-7-11-32(12-8-18)21-5-6-22(30-29-21)34-10-2-9-28-34/h1-6,9-10,17-18H,7-8,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAGHFXNUWMKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=NN=C(C=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

It is known that pyrazole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects.

Biochemical Pathways

It is known that pyrazole and indole derivatives, which are part of this compound’s structure, have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

It is known that pyrazole derivatives, which are part of this compound’s structure, have been associated with a variety of pharmacokinetic properties.

生物活性

The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 445.6 g/mol. The structure features multiple functional groups, including piperidine, piperazine, pyrazole, and pyridazine rings, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Estrogen Receptors : The compound has been shown to interact with estrogen receptor alpha and beta, suggesting a role in modulating estrogen signaling pathways.

- Alcohol Dehydrogenase : It also affects alcohol metabolism through inhibition of Alcohol dehydrogenase 1C, which may have implications in metabolic disorders.

Biological Activity

Research indicates that the compound exhibits significant biological activity against various pathogens and in cancer models:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit potent anti-tubercular activity. For instance, related compounds have shown IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, indicating that modifications in the structure can enhance efficacy against this pathogen .

Anticancer Potential

The compound's structural components suggest potential anticancer properties. For example, piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and migration. Specific derivatives showed IC50 values as low as 14.93 μM against certain cancer cell lines .

Case Studies

Several studies have evaluated the biological activities of similar compounds:

- Study on Anti-Tubercular Agents : A series of substituted piperazine derivatives were synthesized and tested for anti-tubercular activity. Among them, certain compounds exhibited significant inhibitory concentrations against Mycobacterium tuberculosis with low cytotoxicity towards human cells .

- Piperidine Derivatives in Cancer Research : Research into piperidine derivatives revealed their capability to suppress migration and invasion in gastric cancer cells, showcasing their potential as therapeutic agents in oncology .

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives suggests good absorption and distribution within biological systems. These compounds are generally well-tolerated at therapeutic doses, with ongoing studies aimed at optimizing their pharmacological properties for better efficacy and safety profiles .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone exhibit significant anticancer properties. Research shows that derivatives of pyrazole and piperazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving tubulin polymerization inhibition .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar pyrazole derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and viability . The presence of the piperidine and pyridazine rings enhances the interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development.

CNS Activity

Given the presence of piperazine and piperidine moieties, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety . The ability to cross the blood-brain barrier due to its lipophilicity further supports this application.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include coupling reactions between various heterocycles. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize the synthesized compounds and confirm their structural integrity .

Case Study 1: Anticancer Efficacy

A study conducted on pyrazole derivatives highlighted their ability to inhibit cancer cell proliferation through targeted mechanisms involving kinase inhibition. The compound was tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of similar compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, making these compounds potential candidates for new antibiotic therapies .

類似化合物との比較

Key Structural Differences :

- Core Heterocycles : The target compound’s pyridazine-piperidine scaffold distinguishes it from pyrimidine-based (e.g., ) or thiophene-containing analogues (e.g., ). Pyridazine’s electron-deficient nature may influence binding affinity compared to pyrimidine’s balanced aromaticity.

- Linker Flexibility: The methanone bridge in the target compound provides rigidity compared to the butanone linker in Compound 5 , which may affect conformational adaptability.

Hypothesized Bioactivity Based on Analogues

- Kinase Inhibition : Pyridazine and pyrazole motifs are prevalent in kinase inhibitors (e.g., JAK2/STAT3 pathways) .

- CNS Modulation : Arylpiperazines are associated with serotonin receptor (5-HT₁A) affinity . The trifluoromethyl group may enhance blood-brain barrier penetration.

- Anticancer Potential: Pyridazine derivatives have shown ferroptosis-inducing activity in oral squamous cell carcinoma (OSCC) , though the target compound’s efficacy remains untested.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a pyridazine core substituted with a pyrazole moiety, a piperidine ring, and a trifluoromethylphenyl-piperazine group. These heterocycles contribute to its lipophilicity, solubility, and potential interactions with biological targets (e.g., via hydrogen bonding or π-π stacking). Computational tools like PubChem’s Lexichem TK 2.7.0 can predict properties such as logP and polar surface area, which are critical for bioavailability .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine-pyrazole core via cyclocondensation or cross-coupling reactions.

- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or reductive amination.

- Step 3 : Attachment of the trifluoromethylphenyl-piperazine group using coupling agents (e.g., EDCI/HOBt) . Microwave-assisted synthesis may accelerate steps requiring prolonged heating .

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Palladium catalysts improve cross-coupling efficiency in pyridazine functionalization .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., trifluoromethyl group introduction) . Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values or target selectivity may arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays).

- Compound Purity : Re-evaluate batches with HPLC and orthogonal methods (e.g., LC-MS).

- Cell Line Differences : Compare activity across multiple models (e.g., HEK293 vs. HeLa) . Meta-analyses of published data can identify trends masked by experimental noise .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

- ADME Studies :

- Caco-2 Assays : Predict intestinal absorption.

- Microsomal Stability : Assess hepatic metabolism.

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction.

- Pharmacokinetic Modeling : Non-compartmental analysis of AUC, , and in rodent models .

Q. What computational methods predict target engagement or off-target effects?

- Molecular Docking : Screen against structural databases (e.g., PDB) to identify binding poses with kinases or GPCRs.

- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl group’s electron-withdrawing impact) .

- Machine Learning : Train models on bioactivity datasets to prioritize analogs .

Data Analysis and Experimental Design

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

- Analog Synthesis : Modify substituents on the pyridazine, piperazine, or trifluoromethylphenyl groups.

- Biological Testing : Measure IC against primary and counter-targets.

- Statistical Correlation : Use multivariate analysis to link structural features (e.g., Hammett σ values) to activity .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory or anticancer potential?

- NF-κB Inhibition : Luciferase reporter assays in TNF-α-stimulated cells.

- Apoptosis Assays : Flow cytometry for Annexin V/PI staining.

- Cell Cycle Analysis : PI staining with flow cytometry . Dose-response curves and synergy studies (e.g., Chou-Talalay method) with chemotherapeutics are critical .

Q. How can spectroscopic data (e.g., NMR splitting patterns) inform regiochemical assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。